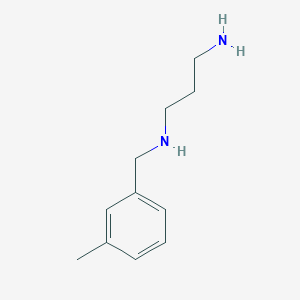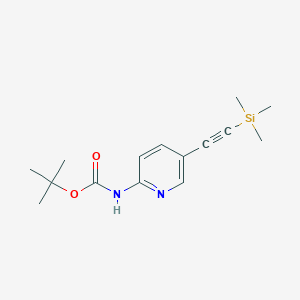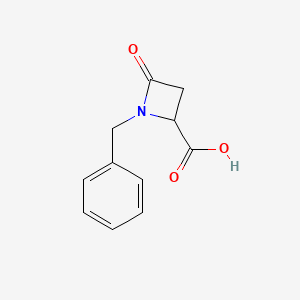
2-Chloro-3-ethyl-5,8-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including CEDQ, is a topic of ongoing research . Traditional and green synthetic approaches of quinoline and its analogs are being explored, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .Molecular Structure Analysis
The molecular formula of CEDQ is C13H14ClN . Its average mass is 219.710 Da and its monoisotopic mass is 219.081482 Da .Physical And Chemical Properties Analysis
CEDQ is a yellowish powder with a molecular weight of 221.7 g/mol. The boiling point is 328.4ºC at 760 mmHg .Scientific Research Applications
Anticancer Activity
Quinoline derivatives, including 2-Chloro-3-ethyl-5,8-dimethylquinoline , have been identified as potent anticancer agents. They exhibit a broad spectrum of bio-responses due to their ability to interfere with various biological pathways involved in cancer cell proliferation . The compound’s structural similarity to natural products and FDA-approved drugs with quinoline motifs makes it a promising candidate for drug discovery programs targeting cancer treatment.
Antioxidant Properties
The quinoline nucleus is known for its antioxidant properties, which play a crucial role in protecting cells from oxidative stress . 2-Chloro-3-ethyl-5,8-dimethylquinoline could be utilized in developing therapeutic agents that mitigate oxidative damage, which is a contributing factor in numerous chronic diseases, including neurodegenerative disorders.
Anti-Inflammatory Uses
Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to various diseases. Quinoline derivatives are recognized for their anti-inflammatory activities, suggesting that 2-Chloro-3-ethyl-5,8-dimethylquinoline could be applied in the synthesis of new anti-inflammatory drugs .
Antimalarial Applications
Quinolines are historically significant in the treatment of malaria. Chloroquine, a well-known antimalarial drug, is a quinoline derivative. The structural features of 2-Chloro-3-ethyl-5,8-dimethylquinoline may be harnessed to develop novel antimalarial agents with improved efficacy and reduced resistance .
Anti-SARS-CoV-2 Potential
The ongoing research into treatments for COVID-19 has highlighted the potential of quinoline derivatives as anti-SARS-CoV-2 agents. The unique chemical structure of 2-Chloro-3-ethyl-5,8-dimethylquinoline could contribute to the discovery of new compounds effective against the coronavirus .
Antituberculosis Activity
Tuberculosis remains a global health challenge, and new drugs are constantly being sought. Quinoline compounds have shown promise in combating mycobacterial infections, indicating that 2-Chloro-3-ethyl-5,8-dimethylquinoline might be used in creating antituberculosis drugs .
Antimicrobial Effects
The antimicrobial properties of quinolines are well-documented, with applications in treating bacterial, viral, and fungal infections. As such, 2-Chloro-3-ethyl-5,8-dimethylquinoline could be a key ingredient in the development of broad-spectrum antimicrobial medications .
Neuroprotective Applications
Neurodegenerative diseases such as Alzheimer’s disease pose a significant challenge to healthcare systems. Quinoline derivatives have been explored for their neuroprotective effects, which could be leveraged in 2-Chloro-3-ethyl-5,8-dimethylquinoline to formulate treatments that protect neuronal health .
properties
IUPAC Name |
2-chloro-3-ethyl-5,8-dimethylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c1-4-10-7-11-8(2)5-6-9(3)12(11)15-13(10)14/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOUKGUUTKMBCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2N=C1Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594435 |
Source


|
| Record name | 2-Chloro-3-ethyl-5,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-ethyl-5,8-dimethylquinoline | |
CAS RN |
917750-57-3 |
Source


|
| Record name | 2-Chloro-3-ethyl-5,8-dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917750-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-ethyl-5,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)
![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)




![1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B1320013.png)





